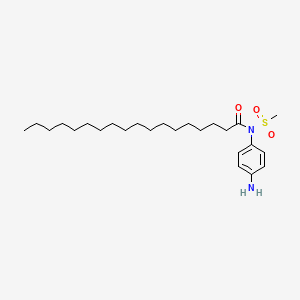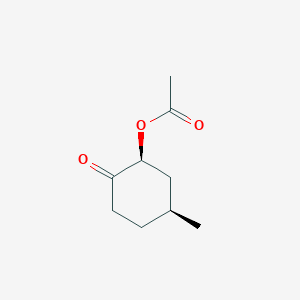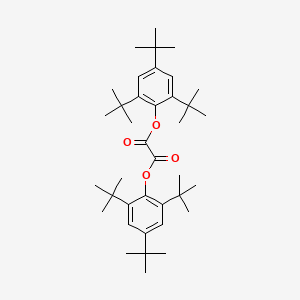![molecular formula C10H16O4 B14587981 Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate CAS No. 61402-55-9](/img/structure/B14587981.png)
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its cyclopentyl ring structure with an acetyloxy group and a methyl acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate typically involves the esterification of [(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
[(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid+methanolacid catalystMethyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Acid or base catalysts, such as sulfuric acid or sodium methoxide, are used in transesterification reactions.
Major Products
Hydrolysis: [(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid and methanol.
Reduction: [(1S,2S)-2-(hydroxy)cyclopentyl]methanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate involves its hydrolysis to release the active [(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid. This hydrolysis can occur enzymatically in biological systems. The released acid can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl [(1R,2R)-2-(acetyloxy)cyclopentyl]acetate: A stereoisomer with similar chemical properties but different biological activity.
Ethyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate: An ester with a different alkyl group, which may have different physical and chemical properties.
Methyl [(1S,2S)-2-(hydroxy)cyclopentyl]acetate: A related compound with a hydroxyl group instead of an acetyloxy group.
Uniqueness
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopentyl ring structure and ester functionality make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61402-55-9 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl 2-[(1S,2S)-2-acetyloxycyclopentyl]acetate |
InChI |
InChI=1S/C10H16O4/c1-7(11)14-9-5-3-4-8(9)6-10(12)13-2/h8-9H,3-6H2,1-2H3/t8-,9-/m0/s1 |
Clé InChI |
KKZFYLYPUICPTC-IUCAKERBSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CCC[C@H]1CC(=O)OC |
SMILES canonique |
CC(=O)OC1CCCC1CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)
![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)


![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)
![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)


![8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14587971.png)

